Cas no 1805877-80-8 (Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate)

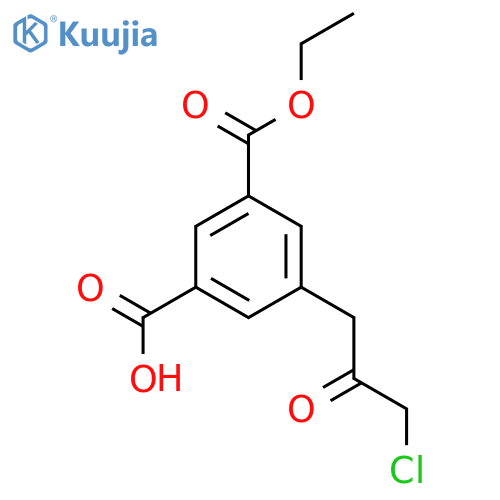

1805877-80-8 structure

商品名:Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate

CAS番号:1805877-80-8

MF:C13H13ClO5

メガワット:284.692323446274

CID:4956422

Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate

-

- インチ: 1S/C13H13ClO5/c1-2-19-13(18)10-4-8(5-11(15)7-14)3-9(6-10)12(16)17/h3-4,6H,2,5,7H2,1H3,(H,16,17)

- InChIKey: MIJGKVYXFKOWLT-UHFFFAOYSA-N

- ほほえんだ: ClCC(CC1C=C(C(=O)O)C=C(C(=O)OCC)C=1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 355

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 80.7

Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015006692-1g |

Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate |

1805877-80-8 | 97% | 1g |

1,504.90 USD | 2021-06-21 |

Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

1805877-80-8 (Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate) 関連製品

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量